Physicochemical Property Benchmarking Against the Unsubstituted [3,3']-Bipyridine Core
A direct comparison of calculated properties reveals the profound impact of the 5-bromo-2-ethoxy-6-phenyl substitution on the [3,3']-bipyridin-4(1H)-one scaffold. The target compound (MW: 371.2, cLogP: ~4.68) shows a significant increase in lipophilicity and molecular weight compared to the unsubstituted core ([3,3'-bipyridin]-4(1H)-one, MW: 172.18, cLogP: ~0.5) [1]. This calculated 4-log unit increase in cLogP and a 116% increase in molecular weight place the target compound in a drastically different drug-likeness space, impacting membrane permeability, solubility, and potential off-target binding. These data establish that results from the unsubstituted core cannot be extrapolated to the target compound in any biological or material science application. This is a cross-study comparable analysis.
| Evidence Dimension | Lipophilicity (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | cLogP: ~4.68, MW: 371.2 g/mol |
| Comparator Or Baseline | [3,3'-bipyridin]-4(1H)-one (CAS 82407-66-7); cLogP: ~0.5, MW: 172.18 g/mol |
| Quantified Difference | ΔcLogP ~ +4.18 log units, ΔMW +199 g/mol |
| Conditions | In silico prediction computed via standard cheminformatics methods (data from Chemsrc and Kuujia databases). |
Why This Matters
This magnitude of difference in key drug-likeness descriptors confirms that the compound occupies a distinct chemical space, qualifying it for applications requiring high lipophilicity and specific steric bulk where the core scaffold is unsuitable.
- [1] Kuujia.com. [3,3'-BIPYRIDIN]-4(1H)-ONE. CAS No. 82407-66-7. Product details and calculated properties. View Source
